H-Leu-Gln-Glu-Gln-Glu-Glu-Leu-Glu-Asn-Tyr-Ile-Glu-His-Val-Leu-Leu-His-Arg-Pro-OH
Description
This 20-residue peptide features a high density of glutamine (Gln) and glutamic acid (Glu) residues, constituting 40% of its sequence. Key structural motifs include:
- N-terminal leucine (Leu): Often associated with hydrophobic interactions.
- C-terminal His-Val-Leu-Leu-His-Arg-Pro: Contains histidine (His) and arginine (Arg), suggesting possible involvement in pH-dependent interactions or receptor binding.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H165N29O34/c1-13-55(12)86(103(166)124-67(28-35-84(148)149)94(157)129-74(44-58-47-114-49-117-58)101(164)133-85(54(10)11)102(165)132-71(41-53(8)9)97(160)127-70(40-52(6)7)96(159)130-73(43-57-46-113-48-116-57)98(161)125-68(16-14-36-115-106(111)112)104(167)135-37-15-17-76(135)105(168)169)134-100(163)72(42-56-18-20-59(136)21-19-56)128-99(162)75(45-79(110)139)131-93(156)66(27-34-83(146)147)123-95(158)69(39-51(4)5)126-92(155)65(26-33-82(144)145)122-91(154)64(25-32-81(142)143)121-89(152)62(23-30-78(109)138)119-90(153)63(24-31-80(140)141)120-88(151)61(22-29-77(108)137)118-87(150)60(107)38-50(2)3/h18-21,46-55,60-76,85-86,136H,13-17,22-45,107H2,1-12H3,(H2,108,137)(H2,109,138)(H2,110,139)(H,113,116)(H,114,117)(H,118,150)(H,119,153)(H,120,151)(H,121,152)(H,122,154)(H,123,158)(H,124,166)(H,125,161)(H,126,155)(H,127,160)(H,128,162)(H,129,157)(H,130,159)(H,131,156)(H,132,165)(H,133,164)(H,134,163)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,168,169)(H4,111,112,115)/t55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRFGSHRPSRNFQ-SFSOQYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H165N29O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features
*Estimated based on average amino acid mass.
Key Observations:
- Gln/Glu-rich regions : The target compound shares a high Glu/Gln content with dogfish ACTH, which is critical for hormonal activity and receptor interactions .
- Histidine clusters : The His residues in the target and ERC-55 (HDEL motif) suggest pH-sensitive binding or intracellular retention mechanisms .
- Leucine repeats : Both the target and SFLL peptide contain multiple Leu residues, which may stabilize hydrophobic interactions in receptor binding .
Functional Comparisons
Table 2: Functional Attributes
Key Observations:
- Receptor activation: SFLL and dogfish ACTH demonstrate receptor-mediated signaling (thrombin and melanocortin receptors, respectively). The target peptide’s His/Arg-rich C-terminus may similarly engage G-protein-coupled receptors (GPCRs).
- Calcium signaling : Both SFLL and ERC-55 influence Ca²⁺ dynamics, suggesting the target peptide’s Glu-rich regions could modulate Ca²⁺-dependent pathways .
- Intracellular trafficking : ERC-55’s HDEL motif ensures ER retention, while the target peptide lacks this motif but shares His residues, which may mediate alternative localization signals.
Divergences and Unique Features
- Length and complexity : The target peptide is longer than SFLL and H-Glu-Glu-Leu-OH, enabling more complex tertiary interactions.
- Functional ambiguity : Unlike ERC-55 or ACTH, the target’s precise biological role remains uncharacterized in the provided evidence.
- Charge distribution : The Glu/Gln-rich core distinguishes it from SFLL (neutral/charged mix) and ERC-55 (Ca²⁺-binding EF-hands).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
